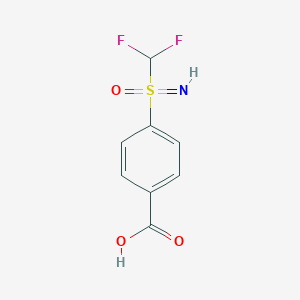

4-(Difluoromethylsulfonimidoyl)benzoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

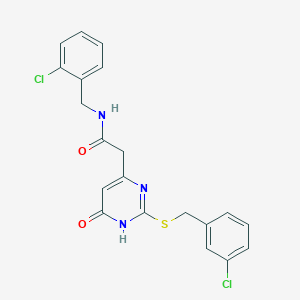

4-(Difluoromethylsulfonimidoyl)benzoic acid (DFMSB) is a chemical compound with the molecular formula C8H6F2NO3S1. It has a molecular weight of 235.21.

Synthesis Analysis

Unfortunately, I couldn’t find specific information on the synthesis of 4-(Difluoromethylsulfonimidoyl)benzoic acid. However, benzoic acid derivatives are often synthesized through various methods, including acid-base reactions2. More research is needed to determine the specific synthesis process for this compound.Molecular Structure Analysis

The molecular structure of 4-(Difluoromethylsulfonimidoyl)benzoic acid consists of a benzoic acid core with a difluoromethylsulfonimidoyl functional group attached1. The exact structure would need to be determined through methods such as X-ray crystallography or NMR spectroscopy.

Chemical Reactions Analysis

Specific chemical reactions involving 4-(Difluoromethylsulfonimidoyl)benzoic acid are not readily available. However, benzoic acid derivatives can undergo various reactions, including acid-base reactions2. Further studies would be required to understand the specific reactions of this compound.Physical And Chemical Properties Analysis

The physical and chemical properties of 4-(Difluoromethylsulfonimidoyl)benzoic acid are not readily available. However, it is known that the compound has a molecular weight of 235.21. More detailed information would require experimental determination or prediction using computational methods.Scientific Research Applications

Environmental Remediation : Park et al. (2016) explored the oxidation of perfluorinated compounds like PFOA and PFOS by heat-activated persulfate, a process that could potentially be relevant for the remediation of groundwater contaminated with such substances (Park et al., 2016).

Biomedical Research : Dineshkumar and Thirunarayanan (2019) synthesized some 4-(substituted phenylsulfonamido)benzoic acids, including derivatives similar to 4-(Difluoromethylsulfonimidoyl)benzoic acid, and assessed their antimicrobial activities, indicating potential applications in drug development and infectious disease research (Dineshkumar & Thirunarayanan, 2019).

Green Chemistry and Catalysis : Yang et al. (2015) demonstrated the use of an ionic liquid to promote the generation of free radicals for the efficient transformation of lignin model compounds into benzoic acid, showing the potential of such compounds in sustainable chemistry and material science (Yang et al., 2015).

Electrochemical Applications : Michman and Weiss (1990) described a method for the electrooxidation of 4-(Di-n-propylsulfamyl)toluene to 4-(Di-n-propylsulfamyl)benzoic acid, indicating potential applications in electrochemistry and materials science (Michman & Weiss, 1990).

Material Science : Tran et al. (2012) explored the copper-catalyzed sulfenylation of benzoic acid derivatives, an area that could have implications in the development of new materials and chemical synthesis techniques (Tran et al., 2012).

Pharmaceutical Development : Naganawa et al. (2006) studied heteroaryl sulfonamides, including a compound structurally related to 4-(Difluoromethylsulfonimidoyl)benzoic acid, for their potential as selective EP1 receptor antagonists, highlighting applications in drug discovery (Naganawa et al., 2006).

Safety And Hazards

The specific safety and hazard information for 4-(Difluoromethylsulfonimidoyl)benzoic acid is not available. However, benzoic acid and its derivatives can cause skin irritation, serious eye damage, and specific target organ toxicity45. It’s important to handle such compounds with appropriate safety measures.

Future Directions

The future directions for research on 4-(Difluoromethylsulfonimidoyl)benzoic acid are not clear from the available information. However, benzoic acid derivatives have been studied for various applications, including their use in pharmaceuticals6. Further research on this specific compound could explore its potential applications in various fields.

Please note that this information is based on the available resources and may not be fully comprehensive or up-to-date. For more detailed information, further research and experimental studies would be required.

properties

IUPAC Name |

4-(difluoromethylsulfonimidoyl)benzoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7F2NO3S/c9-8(10)15(11,14)6-3-1-5(2-4-6)7(12)13/h1-4,8,11H,(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFHYWCFJGNUXNY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)O)S(=N)(=O)C(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7F2NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(Difluoromethylsulfonimidoyl)benzoic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-{1-[(Naphthalen-1-yl)methyl]piperidin-4-yl}-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione](/img/structure/B2864179.png)

![N-(furan-2-ylmethyl)-2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)acetamide](/img/structure/B2864182.png)

![2-(4-Fluorophenyl)-2H-[1,3]thiazino[3,2-a]benzoimidazole-4(3H)-one](/img/structure/B2864184.png)

![N-[(2-Methyl-5-pyridin-4-ylpyrazol-3-yl)methyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B2864186.png)

![11-{4-[2-(4-methylphenoxy)ethyl]piperazin-1-yl}-2,3-dihydro-1H-cyclopenta[4,5]pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2864189.png)

![6-Phenyl-2-[(3,4,4-trifluoro-3-butenyl)sulfanyl][1,2,4]triazolo[1,5-a]pyrimidin-7-ylamine](/img/structure/B2864194.png)

![N-((1H-benzo[d]imidazol-2-yl)methyl)-2-(3,5-dimethylisoxazol-4-yl)acetamide](/img/structure/B2864195.png)

![N-[1-(2-Chloropropanoyl)-3-(4-methyl-1,3-thiazol-2-yl)pyrrolidin-3-yl]acetamide](/img/structure/B2864197.png)